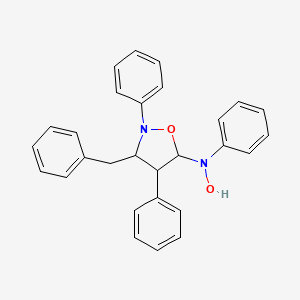
Ethenyl butane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenyl butane-1-sulfonate is an organic compound characterized by the presence of an ethenyl group (vinyl group) attached to a butane-1-sulfonate moiety. This compound is part of the sulfonate family, which includes salts, esters, and anions of sulfonic acids. Sulfonates are known for their stability in water and non-oxidizing properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethenyl butane-1-sulfonate typically involves the reaction of butane-1-sulfonic acid with ethenyl compounds under controlled conditions. The reaction may require a catalyst to facilitate the formation of the sulfonate ester. The process often involves the use of solvents and specific temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes where butane-1-sulfonic acid is reacted with ethenyl compounds in the presence of catalysts. The reaction conditions are optimized to maximize yield and purity. The product is then purified through various techniques such as distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Ethenyl butane-1-sulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions may lead to the formation of butane derivatives.
Substitution: The ethenyl group can participate in substitution reactions, leading to various substituted sulfonates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions include sulfonic acids, reduced butane derivatives, and substituted sulfonates. These products have various applications in different fields .
Applications De Recherche Scientifique
Ethenyl butane-1-sulfonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of sulfonation processes and their effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals
Mécanisme D'action
The mechanism of action of ethenyl butane-1-sulfonate involves its interaction with molecular targets through its sulfonate group. The sulfonate group can form strong ionic bonds with various substrates, facilitating reactions such as sulfonation and substitution. The ethenyl group allows for further functionalization, making the compound versatile in different chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to ethenyl butane-1-sulfonate include:
Methanesulfonate: Known for its use in organic synthesis and as a leaving group in substitution reactions.
Ethanesulfonate: Utilized in similar applications as methanesulfonate but with different reactivity due to its longer carbon chain.
Tosylate (p-toluenesulfonate): Commonly used as a protecting group in organic synthesis.
Uniqueness
This compound is unique due to its combination of an ethenyl group and a butane-1-sulfonate moiety. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Propriétés
| 73686-76-7 | |
Formule moléculaire |
C6H12O3S |
Poids moléculaire |
164.22 g/mol |
Nom IUPAC |
ethenyl butane-1-sulfonate |
InChI |
InChI=1S/C6H12O3S/c1-3-5-6-10(7,8)9-4-2/h4H,2-3,5-6H2,1H3 |
Clé InChI |
RLBAVXBAWIWOCS-UHFFFAOYSA-N |
SMILES canonique |
CCCCS(=O)(=O)OC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





